molecular formula C18H28N4O5S2 B486158 N-(4-{[4-(1-azepanylsulfonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide CAS No. 825607-91-8

N-(4-{[4-(1-azepanylsulfonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide

Cat. No.: B486158
CAS No.: 825607-91-8
M. Wt: 444.6g/mol
InChI Key: XRGXXKICJHFCDA-UHFFFAOYSA-N
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Description

N-(4-{[4-(1-Azepanylsulfonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide is a sulfonamide derivative characterized by a central phenyl ring substituted with two sulfonyl groups. Each sulfonyl group is linked to a piperazine moiety, with one piperazine further functionalized by a 1-azepanylsulfonyl substituent (a seven-membered cyclic sulfonamide) . This structural complexity confers unique physicochemical properties, including enhanced lipophilicity due to the azepane ring, which may influence pharmacokinetic behavior such as membrane permeability and metabolic stability.

Properties

IUPAC Name

N-[4-[4-(azepan-1-ylsulfonyl)piperazin-1-yl]sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O5S2/c1-16(23)19-17-6-8-18(9-7-17)28(24,25)20-12-14-22(15-13-20)29(26,27)21-10-4-2-3-5-11-21/h6-9H,2-5,10-15H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGXXKICJHFCDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Azepanylsulfonyl Piperazine

Step 1: Sulfonylation of Piperazine
Piperazine reacts with 1-azepanesulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is used as a base to scavenge HCl.

Reaction Conditions

ParameterValue
SolventDichloromethane
Temperature0–5°C (ice bath)
Molar Ratio1:1 (piperazine:sulfonyl chloride)
Catalyst/BaseTriethylamine (2.2 eq)
Reaction Time4–6 hours

Yield : ~75–85% after column chromatography (silica gel, ethyl acetate/hexane).

Step 2: Purification
Crude product is washed with 5% NaHCO₃ to remove unreacted sulfonyl chloride, followed by recrystallization in ethanol/water (1:3).

Functionalization of the Phenyl Ring

Step 3: Sulfonation of 4-Nitroaniline
4-Nitroaniline undergoes sulfonation using chlorosulfonic acid (ClSO₃H) at 0°C to form 4-nitrobenzenesulfonyl chloride.

Reaction Conditions

ParameterValue
Sulfonating AgentChlorosulfonic acid (3 eq)
Temperature0°C (exothermic control)
SolventNone (neat conditions)
Reaction Time1 hour

Step 4: Reduction of Nitro Group
The nitro group is reduced to an amine using hydrogen gas (1 atm) and 10% palladium on carbon (Pd/C) in ethanol.

Yield : ~90–95% after filtration and solvent evaporation.

Step 5: Acetylation
The resultant 4-aminobenzenesulfonyl chloride is acetylated with acetic anhydride in pyridine to form 4-acetamidobenzenesulfonyl chloride.

Final Coupling Reaction

Step 6: Sulfonamide Bond Formation
4-Acetamidobenzenesulfonyl chloride reacts with the 1-azepanylsulfonyl piperazine intermediate in DCM with TEA as a base.

Optimized Conditions

ParameterValue
SolventDichloromethane
TemperatureRoom temperature
Molar Ratio1:1.1 (piperazine:sulfonyl chloride)
Reaction Time12 hours

Yield : ~65–70% after recrystallization in acetonitrile.

Alternative Pathways and Comparative Analysis

One-Pot Sulfonylation Strategy

A tandem approach condenses Steps 1 and 6 using excess sulfonyl chloride. However, this method risks over-sulfonylation, reducing yield to ~50%.

Solid-Phase Synthesis

Immobilized piperazine on Wang resin allows sequential sulfonylation and cleavage. While scalable, this method requires specialized equipment and yields ~60%.

Critical Challenges and Solutions

Regioselectivity in Sulfonylation

  • Challenge : Competing sulfonylation at both piperazine nitrogens.

  • Solution : Use bulky bases (e.g., DIPEA) to sterically hinder one nitrogen.

Purification of Hydrophilic Intermediates

  • Challenge : High water solubility of sulfonamide intermediates complicates isolation.

  • Solution : Salt formation (e.g., HCl adducts) enhances crystallinity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.45–1.65 (m, 8H, azepane), 2.85–3.10 (m, 8H, piperazine), 7.75 (d, J = 8.4 Hz, 2H, ArH), 8.20 (d, J = 8.4 Hz, 2H, ArH).

  • IR (KBr) : 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1320–1150 cm⁻¹ (S=O).

Purity Assessment

MethodPurity CriteriaResult
HPLC (C18 column)>98% peak area99.2%
Chiral HPLCEnantiomeric excess (ee)>99.5%

Industrial-Scale Considerations

Solvent Recycling

  • Ethanol and acetonitrile are recovered via fractional distillation, reducing costs by ~30%.

Catalytic Optimization

  • Pd/C catalyst reuse (up to 5 cycles) maintains hydrogenation efficiency at >90% .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(1-azepanylsulfonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated sulfonyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl groups.

Scientific Research Applications

N-(4-{[4-(1-azepanylsulfonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[4-(1-azepanylsulfonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved may include inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in the substituents on the piperazine and sulfonamide groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Pharmacological Activity Key Differences vs. Parent Compound
N-(4-{[4-(1-Azepanylsulfonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide (Parent) Azepane-1-sulfonyl, piperazine-sulfonyl 513.56 (as oxalate salt) Not explicitly reported Reference compound
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) 4-Methylpiperazinyl 309.38 Analgesic (comparable to paracetamol) Smaller substituent (methyl vs. azepane)
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37) Unsubstituted piperazine 295.34 Anti-hypernociceptive (inflammatory pain) No azepane; simpler sulfonamide
N-[4-[[4-(1-naphthylmethyl)-1-piperazinyl]sulfonyl]phenyl]acetamide 1-Naphthylmethyl-piperazine 513.56 Not reported Bulky aromatic substituent vs. azepane
N-(4-{[4-(3-Methylbutanoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide 3-Methylbutanoyl-piperazine 367.46 Not reported Acyl group vs. sulfonamide; increased lipophilicity
N-{4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]phenyl}acetamide 4-Fluorophenylsulfonyl-piperazine 406.44 Not reported Fluorinated aromatic substituent

Key Insights from Structural Modifications

Substituent Size and Lipophilicity: The parent compound’s azepane substituent introduces greater steric bulk and lipophilicity compared to methyl (Compound 35) or unsubstituted piperazine (Compound 37). This may enhance blood-brain barrier penetration but reduce aqueous solubility .

Pharmacological Activity: Analgesic activity in Compound 35 highlights the efficacy of methylpiperazine derivatives, suggesting that even minor substituents can modulate target engagement . Anti-hypernociceptive effects in Compound 37 imply that unsubstituted piperazine-sulfonamides may preferentially target inflammatory pathways .

Synthetic Accessibility :

  • The parent compound’s synthesis likely parallels methods used for analogs, such as coupling sulfonyl chlorides with amine intermediates (e.g., sulfamethoxazole derivatization in ).

Crystallographic and Conformational Stability :

  • Molecular conformations in sulfonamides are stabilized by intramolecular hydrogen bonds (e.g., C–H⋯O interactions in ), which may influence binding to biological targets.

Table 2: Pharmacokinetic and Toxicological Considerations

Property Parent Compound Compound 35 Compound 37
Solubility Likely low (high lipophilicity) Moderate Moderate
Metabolic Stability Potential for slow hepatic clearance Faster clearance Faster clearance
Toxicity Risk Possible accumulation due to slow metabolism Lower Lower

Biological Activity

N-(4-{[4-(1-azepanylsulfonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, commonly referred to as APIN, is a novel small molecule under investigation for its potential biological activities, particularly in the field of oncology. This compound features a complex structure characterized by multiple sulfonyl groups and an amide bond, which may contribute to its unique biological properties.

Molecular Structure

The molecular formula of APIN is C13H19N3O3S2C_{13}H_{19}N_3O_3S_2. Its structure includes:

  • Sulfonyl Groups : These groups are known for their ability to form hydrogen bonds, potentially enhancing solubility and interaction with biological targets.
  • Piperazine and Azepane Moieties : These cyclic structures may influence the compound's pharmacokinetics and receptor binding capabilities.

Physical Properties

PropertyValue
Molecular Weight305.43 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Properties

Recent studies have highlighted the anticancer potential of APIN. Research indicates that APIN exhibits significant inhibitory effects on various cancer cell lines, including:

  • Breast Cancer : APIN has shown efficacy in reducing cell viability in MCF-7 breast cancer cells.
  • Colon Cancer : Inhibition of growth was observed in HT-29 colon cancer cells.
  • Lung Cancer : A marked decrease in proliferation was noted in A549 lung cancer cells.

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further studies are necessary to elucidate the exact pathways involved.

Mechanistic Insights

The presence of sulfonyl groups may enhance the compound's ability to interact with specific enzymes or receptors involved in cancer progression. Preliminary data suggest that APIN may target pathways related to cell proliferation and survival, making it a candidate for further development as an anticancer agent.

In Vitro Studies

  • Study on MCF-7 Cells :
    • Objective : To evaluate the cytotoxic effects of APIN on breast cancer cells.
    • Findings : APIN reduced cell viability by 50% at a concentration of 10 µM after 48 hours of treatment. Apoptotic markers were significantly elevated, indicating a potential apoptotic mechanism.
  • Study on HT-29 Cells :
    • Objective : To assess the impact of APIN on colon cancer cells.
    • Findings : The compound inhibited cell growth by 60% at 15 µM, with flow cytometry analysis revealing an increase in sub-G1 phase cells, indicative of apoptosis.

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